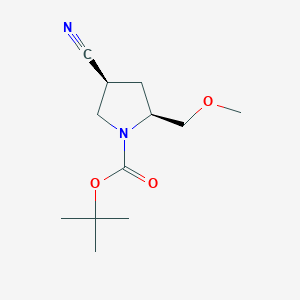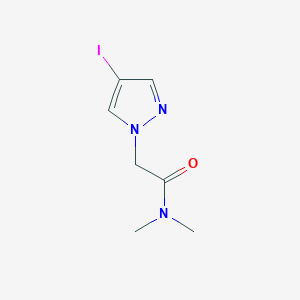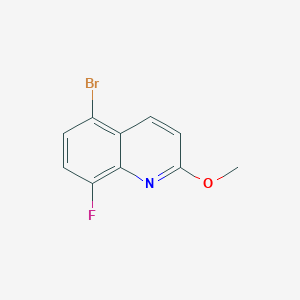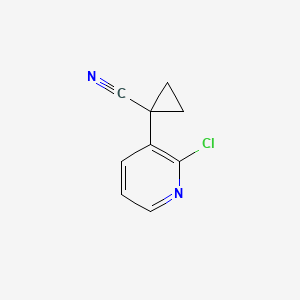![molecular formula C21H17N3 B8763599 Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)-](/img/structure/B8763599.png)
Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)- is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is characterized by its unique structure, which includes two 4-methylphenyl groups attached to a pyrido[2,3-b]pyrazine core. It is known for its high photoluminescence quantum efficiency and is used in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)- typically involves multicomponent reactions. One common method includes the cyclization of 4-(2-chlorophenylamino)pyridine into the desired pyrido[2,3-b]pyrazine structure . The reaction conditions often involve the use of catalysts such as Cs2CO3 in DMSO at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, such as Suzuki–Miyaura cross-coupling, are commonly used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki–Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
科学研究应用
Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)- has a wide range of scientific research applications:
作用机制
The mechanism of action of Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)- involves its interaction with molecular targets such as DNA. The compound’s structure allows it to bind to DNA, causing changes in the electrical properties of the sensor, which can be measured to determine the presence or concentration of DNA in a sample . Additionally, its high nonlinear optical properties make it suitable for various technological applications .
相似化合物的比较
Similar Compounds
2,3-Diphenylquinoxaline: Similar in structure but lacks the pyrido[2,3-b]pyrazine core.
2,3-Diphenylpyridine[2,3-b]pyrazine: Another similar compound with slight structural differences.
Uniqueness
Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)- is unique due to its high photoluminescence quantum efficiency and its ability to undergo various chemical reactions, making it versatile for multiple applications in chemistry, biology, medicine, and industry .
属性
分子式 |
C21H17N3 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C21H17N3/c1-14-5-9-16(10-6-14)19-20(17-11-7-15(2)8-12-17)24-21-18(23-19)4-3-13-22-21/h3-13H,1-2H3 |
InChI 键 |
ORSXYLLNBXACGI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N=CC=C3)N=C2C4=CC=C(C=C4)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
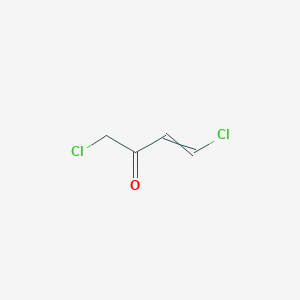
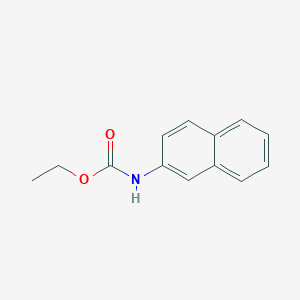
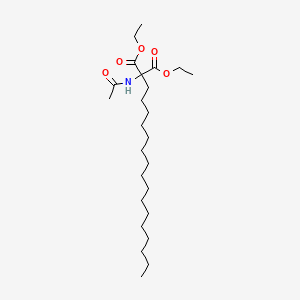
![N-(Benzo[b]thiophen-4-yl)methanesulfonamide](/img/structure/B8763546.png)
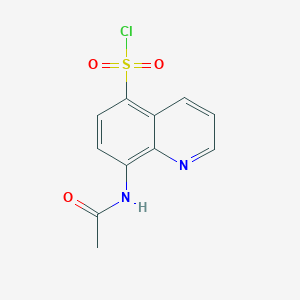
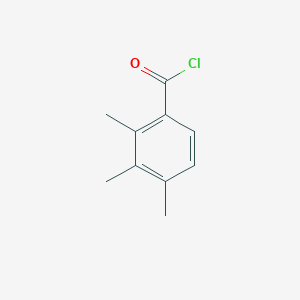
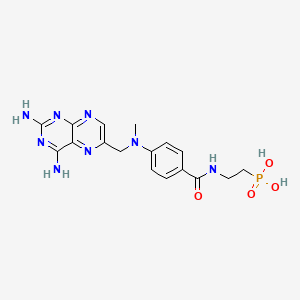
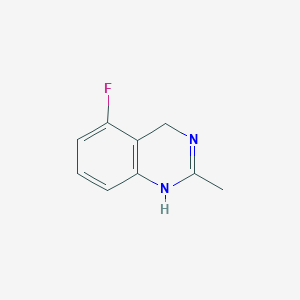
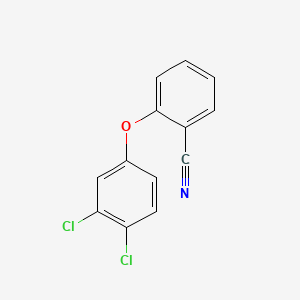
![7-Bromo-2-(2-fluoropyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8763591.png)
